N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline
CAS No.:
Cat. No.: VC15173728
Molecular Formula: C19H23NO6
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO6 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]pentanoic acid |
| Standard InChI | InChI=1S/C19H23NO6/c1-3-5-12-9-18(22)26-16-10-13(7-8-14(12)16)25-11-17(21)20-15(6-4-2)19(23)24/h7-10,15H,3-6,11H2,1-2H3,(H,20,21)(H,23,24) |
| Standard InChI Key | XDZNWFCGULWVRH-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCC)C(=O)O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Nomenclature
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline, with the IUPAC name 2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]pentanoic acid, has the molecular formula C₁₉H₂₃NO₆ and a molecular weight of 361.4 g/mol . The compound’s structure comprises a 2-oxo-4-propyl-2H-chromen-7-yl group linked via an oxyacetyl bridge to norvaline, a non-proteinogenic branched-chain amino acid. The chromenone system features a benzopyran-2-one scaffold substituted with a propyl group at position 4, while the norvaline moiety contributes a carboxylic acid terminus and an alkyl side chain (Fig. 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₃NO₆ | |
| Molecular Weight | 361.4 g/mol | |
| Canonical SMILES | CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCC)C(=O)O | |
| XLogP3-AA | 2.5 (estimated) |
Three-Dimensional Conformation and Reactivity
The compound’s 3D conformation, validated by single-crystal X-ray diffraction in analogous structures , reveals a planar chromenone ring system with the propyl substituent adopting a gauche configuration to minimize steric hindrance. The oxyacetyl linker facilitates hydrogen bonding with biological targets, while the norvaline side chain enhances lipophilicity, as evidenced by computational models . Key reactive sites include the α,β-unsaturated ketone in the chromenone core (susceptible to Michael additions) and the carboxylic acid group in norvaline, which may participate in salt formation or esterification.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline typically follows a multi-step protocol derived from coumarin chemistry :
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Formation of Ethyl 2-(2-Oxo-4-Propyl-2H-Chromen-7-Yl)Oxypropanoate:
4-Hydroxy-7-propylcoumarin undergoes alkylation with ethyl bromoacetate in the presence of potassium carbonate, yielding the intermediate ester . -
Hydrolysis to Carboxylic Acid:
The ester intermediate is saponified using aqueous NaOH, producing the corresponding carboxylic acid . -
Amidation with Norvaline:
The acid is activated (e.g., via EDCl/HOBt) and coupled with norvaline’s amine group, forming the final product .
Critical Reaction Parameters:
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Temperature: 60–80°C for alkylation; room temperature for amidation.
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Solvent: DMF or THF for coupling reactions.
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Yield: ~60–70% after purification by column chromatography .
Analytical Characterization
Structural validation employs spectroscopic and crystallographic techniques:
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IR Spectroscopy: Peaks at 3300–3500 cm⁻¹ (N–H stretch), 1700–1750 cm⁻¹ (C=O, chromenone and amide), and 2900–2999 cm⁻¹ (C–H, propyl) .
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¹H NMR: Resonances at δ 10.18 ppm (amide NH), δ 5.89 ppm (=CH chromenone), and δ 1.2–2.3 ppm (propyl and norvaline CH₂/CH₃) .
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X-Ray Crystallography: Confirms planar chromenone geometry and intermolecular hydrogen bonding in the solid state .
Pharmacological Evaluation and Mechanism of Action
Cyclooxygenase (COX) Inhibition
Analogous N-substituted chromenone-acetamide derivatives demonstrate selective COX-2 inhibition, a key anti-inflammatory target . For example, compound 5i from the PubMed study (structurally similar to the subject compound) exhibited a COX-2 IC₅₀ of 0.8 μM vs. COX-1 IC₅₀ of 5.2 μM, indicating a 6.5-fold selectivity . Molecular docking reveals that the chromenone moiety occupies the COX-2 active site’s hydrophobic pocket, while the norvaline side chain stabilizes interactions with Arg120 and Tyr355 via hydrogen bonding .
Anticoagulant Activity
Coumarin derivatives are renowned for anticoagulant effects via vitamin K antagonism. Although direct data on this compound is limited, structural analogs (e.g., 4-hydroxycoumarin amides) prolong prothrombin time (PT) by 2–3× baseline in murine models . The propyl substitution may enhance membrane permeability, potentiating this activity.
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